1-(3-Bromo-2-fluorophenyl)propan-1-amine

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

1-(3-Bromo-2-fluorophenyl)propan-1-amine (CAS 1273655-04-1) is a halogenated phenylpropan-1-amine with a unique 3-bromo-2-fluoro substitution pattern. This regioisomer is essential for SAR studies where bromine's halogen bonding and fluorine's conformational effects are critical. Use it for Suzuki, Heck, or Buchwald-Hartwig couplings to build 2-fluorophenylpropan-1-amine libraries. Ortho-fluorine lowers pKa and lipophilicity (XLogP3-AA 2.5), improving assay compatibility. Available in 98% purity for R&D only.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
Cat. No. B12081820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-fluorophenyl)propan-1-amine
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=CC=C1)Br)F)N
InChIInChI=1S/C9H11BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3
InChIKeyBSFLSGKSRHUYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-fluorophenyl)propan-1-amine: Core Chemical and Procurement Profile


1-(3-Bromo-2-fluorophenyl)propan-1-amine (CAS 1273655-04-1) is a halogenated phenylpropan-1-amine with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol . The compound features a primary amine tethered to a phenyl ring bearing a bromine atom at the 3-position and a fluorine atom at the 2-position, creating a distinctive ortho/meta substitution pattern [1]. It is commercially available as a research chemical with a purity specification of 95% or greater, and is intended exclusively for research and development applications .

Procurement Alert: Why 1-(3-Bromo-2-fluorophenyl)propan-1-amine Cannot Be Arbitrarily Substituted


Substitution with other halogenated phenylpropanamines is not functionally equivalent due to the critical influence of both halogen identity and ring position on molecular recognition. The combination of a 3-bromo and 2-fluoro substitution pattern creates a unique electrostatic and steric environment around the phenyl ring that directly impacts binding to biological targets and reactivity in cross-coupling chemistry [1]. For instance, moving the bromine from the 3-position to the 5-position, or replacing it with chlorine, can significantly alter metabolic stability, lipophilicity, and target engagement profiles [2]. The specific ortho-fluorine atom also modulates the pKa of the adjacent amine and influences conformational preferences, making this precise regioisomer non-interchangeable with its positional analogs [2].

Quantitative Differentiation Evidence for 1-(3-Bromo-2-fluorophenyl)propan-1-amine


Regioisomeric Specificity: Differentiating 1-(3-Bromo-2-fluorophenyl)propan-1-amine from its 5-Bromo Analog

The compound's 3-bromo-2-fluoro substitution pattern confers distinct physicochemical properties compared to the closely related 5-bromo analog (1-(5-bromo-2-fluorophenyl)propan-1-amine, CAS 1213494-04-2). While both share the same molecular formula (C9H11BrFN, MW 232.09), the position of the bromine atom critically influences the molecule's dipole moment and electronic distribution . The 3-bromo isomer positions the electron-withdrawing bromine ortho to the amine-bearing carbon, which can affect the basicity of the amine and its hydrogen-bonding capacity in biological environments [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Comparative Lipophilicity: Ortho-Fluorine Effect in 1-(3-Bromo-2-fluorophenyl)propan-1-amine

The presence of an ortho-fluorine atom adjacent to the amine-bearing carbon introduces a unique electronic effect that modulates lipophilicity differently than in non-fluorinated or meta-fluorinated analogs. While direct logP data for this specific compound is not published, the computed XLogP3-AA value is 2.5, which is lower than the corresponding non-fluorinated analog (1-(3-bromophenyl)propan-1-amine) due to the electronegative fluorine [1]. Ortho-fluorine substitution is known to reduce basicity and can enhance metabolic stability by shielding the amine from oxidative enzymes [2].

ADME Prediction Lipophilicity Fluorine Chemistry

Synthetic Utility: Bromine as a Handle for Cross-Coupling Chemistry

The 3-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling further diversification of the phenyl ring. This is a key differentiator from the 3-chloro analog (1-(3-chloro-2-fluorophenyl)propan-1-amine), as bromine undergoes oxidative addition more readily, often leading to higher yields in cross-coupling reactions under milder conditions [1]. The ortho-fluorine atom does not interfere with these reactions and may even enhance certain couplings through electronic activation [2].

Organic Synthesis Cross-Coupling Building Block

Recommended Application Scenarios for 1-(3-Bromo-2-fluorophenyl)propan-1-amine Based on Differentiated Properties


Medicinal Chemistry SAR Campaigns Requiring Precise Halogen Positioning

Utilize this compound as a key intermediate in structure-activity relationship (SAR) studies where the specific 3-bromo-2-fluoro substitution is required to probe halogen bonding interactions or modulate target binding. The ortho-fluorine atom alters the amine's pKa and conformational preferences, which can be critical for achieving desired target engagement [1]. Substitution with the 5-bromo isomer would yield different binding modes, potentially invalidating SAR conclusions.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

Employ the 3-bromo substituent as a handle for Suzuki, Heck, or Buchwald-Hartwig couplings to generate diverse libraries of 2-fluorophenylpropan-1-amine derivatives. The bromoarene is significantly more reactive than the chloro analog, enabling more efficient and higher-yielding library synthesis [2].

In Vitro ADME Profiling of Fluorinated Phenylpropanamines

Use this compound as a tool to assess the impact of ortho-fluorine substitution on metabolic stability and permeability in early drug discovery. The reduced lipophilicity (computed XLogP3-AA = 2.5) relative to non-fluorinated analogs can improve aqueous solubility and reduce non-specific binding, making it a more favorable candidate for in vitro assays [1].

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